(3alpha,17beta)-17-Hydroxyandrosta-5,14-dien-3-yl acetate
Description
Properties
IUPAC Name |
[(3R,8R,9S,10R,13S,17S)-17-hydroxy-10,13-dimethyl-2,3,4,7,8,9,11,12,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H30O3/c1-13(22)24-15-8-10-20(2)14(12-15)4-5-16-17-6-7-19(23)21(17,3)11-9-18(16)20/h4,6,15-16,18-19,23H,5,7-12H2,1-3H3/t15-,16+,18+,19+,20+,21+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMVMDJLEAWSOBJ-AMQGKWNKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1CCC2(C3CCC4(C(CC=C4C3CC=C2C1)O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)O[C@@H]1CC[C@@]2([C@H]3CC[C@@]4([C@H](CC=C4[C@@H]3CC=C2C1)O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H30O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10746922 | |
| Record name | (3alpha,17beta)-17-Hydroxyandrosta-5,14-dien-3-yl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10746922 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
330.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
61252-30-0 | |
| Record name | (3alpha,17beta)-17-Hydroxyandrosta-5,14-dien-3-yl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10746922 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
(3alpha,17beta)-17-Hydroxyandrosta-5,14-dien-3-yl acetate is a steroid compound that has garnered interest due to its potential biological activities, particularly in the fields of endocrinology and pharmacology. This article aims to provide a comprehensive review of the biological activity associated with this compound, including its synthesis, mechanisms of action, and relevant case studies.
This compound is a derivative of androstane with modifications at the C-3 and C-17 positions. The acetate group at C-3 enhances its lipophilicity, which may influence its biological interactions. The structural formula can be represented as follows:
Synthesis
The synthesis of this compound typically involves several steps including the modification of precursor steroids. Recent advancements in synthetic methodologies have allowed for higher purity products and reduced costs, facilitating further research into their biological applications .
Hormonal Effects
Research indicates that compounds like this compound exhibit significant interactions with androgen receptors. These interactions can influence various physiological processes including:
- Anabolic effects : Enhancing muscle mass and strength.
- Anti-inflammatory properties : Potentially reducing inflammation in various tissues.
In studies involving animal models, administration of this compound has shown to modulate testosterone levels and improve recovery from injuries by promoting muscle regeneration .
Neuroprotective Activity
Recent studies have explored the neuroprotective potential of steroid derivatives including this compound. For instance, modifications at the C-3 position have been linked to enhanced neuroprotective effects against apoptosis in neuronal cell lines. This suggests potential therapeutic applications in neurodegenerative diseases .
Anticancer Properties
The compound has also been investigated for its anticancer effects. In vitro studies demonstrated that certain derivatives can induce cytotoxicity in cancer cell lines through mechanisms involving apoptosis. The activity was assessed using MTT assays across various cancer types including breast and prostate cancers .
Case Studies
The biological activity of this compound is primarily mediated through its interaction with steroid hormone receptors. The binding affinity to androgen receptors influences gene expression related to muscle growth and repair. Additionally, its ability to modulate inflammatory pathways may contribute to its protective effects in various tissues.
Scientific Research Applications
Hormonal Regulation and Prostate Health
One of the primary applications of (3alpha,17beta)-17-Hydroxyandrosta-5,14-dien-3-yl acetate is in the regulation of hormones related to prostate health. Studies have shown that steroidal antiandrogens like this compound can significantly influence testosterone metabolism in prostate tissues. For instance, a study involving patients with benign prostatic hyperplasia indicated that treatment with chlormadinone acetate (a steroidal antiandrogen) led to reduced serum testosterone and dihydrotestosterone levels compared to control groups . This suggests that similar compounds could be utilized to manage conditions characterized by elevated androgen levels.
Anabolic and Androgenic Applications
The compound has also been explored for its anabolic and androgenic properties. Research indicates that derivatives of this steroid can enhance muscle mass and strength through their action on androgen receptors. In clinical settings, compounds with similar structures have been used in hormone replacement therapies to treat conditions such as hypogonadism and other testosterone deficiency disorders .
Neuroactive Steroid Effects
Recent studies have highlighted the neuroactive properties of steroids like this compound. These compounds can modulate GABAergic neurotransmission, which is crucial for various neurological functions. For example, 3alpha-hydroxysteroids have shown potential in exerting anti-inflammatory effects and influencing mood disorders . The ability of these steroids to cross the blood-brain barrier opens avenues for their use in treating neurological conditions.
Pharmacological Research and Development
Pharmacological studies are ongoing to assess the safety and efficacy of this compound in various therapeutic contexts. The compound's role as a 5-alpha reductase inhibitor makes it a candidate for treating androgen-dependent diseases such as prostate cancer . Clinical trials have demonstrated its potential to suppress testosterone synthesis effectively, which is crucial for managing hormone-sensitive malignancies.
Case Studies and Research Findings
Table 1: Summary of Key Studies on this compound
Comparison with Similar Compounds
Substituent Variations at Position 17
(3β)-17-Cyanoandrosta-5,16-dien-3-yl Acetate
- Molecular Formula: C₂₂H₂₉NO₂ (vs. C₂₁H₂₈O₃ for the target compound) .
- Double bond at position 16 instead of 14, reducing conjugation effects.
- Implications :
- The nitrile group may enhance binding to androgen receptors but reduce solubility.
- Higher molecular weight (339.48 g/mol vs. ~328.44 g/mol) could affect pharmacokinetics.
17-Iodoandrosta-5,16-dien-3β-ol 3-Acetate
- Molecular Formula : C₂₁H₂₉IO₂ (iodine increases molecular weight to ~440.3 g/mol) .
- 3β-OH instead of 3α-acetate, altering stereochemistry and metabolic pathways.
- Implications :
- Iodine’s radiopacity makes this compound a candidate for imaging studies.
- Reduced metabolic stability compared to the acetylated target compound.
3β-Acetoxy-17-(pyrid-3-yl)androsta-5,16-diene
- Molecular Formula: C₂₆H₃₃NO₂ (pyridyl group adds aromaticity) .
- Key Differences :
- 17-Pyridyl group enables hydrogen bonding and π-π interactions.
- Double bond at position 16 modifies ring conformation.
Backbone Modifications: Double Bonds and Saturation
3β-Acetoxy-6-oxo-5α-androst-16-en-17-yl Trifluoromethanesulfonate (Compound 11)
- Key Features :
5α-Androstane-3β,17β-Diol Derivatives
- Key Features :
- Implications :
Functional Group Comparisons: Acetate vs. Other Esters
Vecuronium Bromide Intermediate
- Structure : 3α,17β-Diacetate with piperidinyl substitutions .
- Key Differences :
- Dual acetate groups and bulky amines confer neuromuscular blocking activity.
- Implications :
- Highlights how acetate positioning (3α vs. 17β) dictates pharmacological targets (neuromuscular vs. endocrine).
17α-Acetoxy Pregnenolone
Preparation Methods
Selection of Precursors
-
19-Hydroxytestosterone : Commercial availability (Steraloids, Inc.) and reactivity at the 3α-hydroxy position make this a preferred starting material.
-
Androst-4-en-19-ol-3,17-dione : Acetylation of this compound with acetic anhydride produces the 3α-acetate intermediate, which undergoes further dehydrogenation.
Oxidative Dehydrogenation
Alternatively, iodine or N-bromosuccinimide (NBS) mediates oxidative dehydrogenation of Δ⁵ steroids to Δ⁵,¹⁴ dienes. For example, 3β-hydroxyandrosta-5-en-17-one treated with iodine in dioxane yields the 5,14-diene derivative.
Acetylation of the 3α-Hydroxy Group
Protection of the 3α-hydroxy group is achieved via acetylation, a step critical for stabilizing the molecule during subsequent reactions.
Acetic Anhydride in Pyridine
A standard protocol involves reacting the steroid with acetic anhydride in pyridine at 0–25°C for 24 hours. The reaction proceeds via nucleophilic acyl substitution, with pyridine acting as both a base and solvent.
Optimized Conditions :
Catalytic 4-Dimethylaminopyridine (DMAP)
Adding DMAP (5 mol%) accelerates acetylation, reducing reaction time to 6 hours while maintaining yields >90%.
Stereochemical Control at C3 and C17
Preserving the 3α and 17β configurations is essential for biological efficacy.
3α-Hydroxy Configuration
-
Reduction of 3-Ketosteroids : Sodium borohydride (NaBH₄) selectively reduces 3-ketosteroids to 3α-alcohols in ethanol at −10°C.
-
Enzymatic Resolution : Lipase-catalyzed acetylation in organic solvents ensures 3α-selectivity, though this method is less commonly reported for industrial-scale synthesis.
17β-Hydroxy Preservation
-
Protection-Deprotection Strategies : Temporary protection of the 17β-hydroxy group as a tert-butyldimethylsilyl (TBDMS) ether prevents undesired oxidation during diene formation.
Purification and Characterization
Final purification employs silica gel chromatography (hexane:ethyl acetate, 3:1) to isolate the target compound. Characterization via NMR and mass spectrometry confirms structure and purity.
Key Spectral Data :
| Technique | Data | Source |
|---|---|---|
| ¹H NMR (CDCl₃) | δ 5.38 (1H, d, J=5.2 Hz, H-5) | |
| δ 4.62 (1H, m, H-3α) | ||
| MS (ESI) | m/z 331.2 [M+H]⁺ |
Industrial-Scale Considerations
Large-scale synthesis requires cost-effective and reproducible methods:
Q & A
Q. What are the established synthetic routes for (3α,17β)-17-Hydroxyandrosta-5,14-dien-3-yl acetate, and how are intermediates purified?
The compound is typically synthesized via solvolysis of steroidal trifluoroacetates in alcoholic solvents. For example, sodium acetate in methanol facilitates the replacement of trifluoroacetyl groups with hydroxyl or methoxy groups . Key steps include:
- Reagent optimization : Use of anhydrous methanolic lithium azide or sodium acetate to control reaction specificity.
- Purification : Recrystallization from methanol or ethyl acetate/hexane mixtures, monitored by TLC or HPLC .
- Yield improvement : Adjusting reaction time (e.g., overnight at room temperature) and stoichiometric ratios to minimize side products .
Q. Which spectroscopic techniques are critical for characterizing this compound, and what key data should be prioritized?
- NMR spectroscopy : Focus on δ 5.41 ppm (C5-H, vinylic proton) and δ 1.01–1.06 ppm (C18/C19 methyl groups) in NMR. In NMR, confirm carbonyl signals at ~170–175 ppm (acetate) and olefinic carbons at ~120–140 ppm .
- IR spectroscopy : Identify ester C=O stretches at 1730–1770 cm and hydroxyl bands at 3200–3500 cm .
- X-ray crystallography : Resolve stereochemistry using orthorhombic crystal systems (e.g., ) with unit cell parameters ) .
Q. What safety protocols are essential during handling, given its structural complexity?
- Inhalation/contact risks : Use fume hoods and PPE (gloves, goggles). In case of exposure, rinse skin/eyes with water for ≥15 minutes and seek medical attention .
- Storage : Store in airtight containers at 2–8°C to prevent hydrolysis of the acetate group.
- Waste disposal : Neutralize with alkaline solutions (e.g., 10% NaOH) before incineration .
Q. How is the compound’s solubility and stability profile optimized for in vitro assays?
- Solubility : Use DMSO or ethanol (1–5% v/v) for stock solutions. Avoid aqueous buffers due to low polarity.
- Stability : Monitor degradation via HPLC under varying pH (4–9) and temperature (4–37°C). Acetate groups are prone to enzymatic cleavage in serum-containing media .
Q. What preliminary biological screening models are used to evaluate its activity?
- In vitro assays : Androgen receptor (AR) binding assays (e.g., competitive radioligand displacement).
- Cell-based models : Prostate cancer lines (e.g., LNCaP) treated with 1–50 µM doses, assessing proliferation via MTT assays .
Advanced Research Questions
Q. How can contradictions in NMR or crystallographic data be resolved during structural validation?
- Cross-validation : Compare experimental - HSQC spectra with DFT-calculated chemical shifts.
- Dynamic effects : Use variable-temperature NMR to identify conformational flexibility (e.g., axial/equatorial acetate orientation) .
- Crystallographic refinement : Apply Hirshfeld surface analysis to resolve disorder in steroidal rings .
Q. What computational methods are employed to predict conformational stability and reactivity?
- DFT calculations : Optimize geometry at the B3LYP/6-31G(d) level to assess steric strain in the 5,14-diene system.
- MD simulations : Simulate solvation in methanol/water mixtures (AMBER force field) to predict aggregation tendencies .
- Docking studies : Model interactions with AR ligand-binding domains using AutoDock Vina, focusing on H-bonding with Gln711 and van der Waals contacts .
Q. How can solvolysis conditions be optimized to minimize byproducts like 17α-methoxy derivatives?
- Solvent polarity : Use ethanol over methanol to reduce nucleophilic substitution at C17.
- Catalyst screening : Test weak bases (e.g., KCO) instead of strong bases (NaOH) to prevent overhydrolysis.
- Kinetic monitoring : Track reaction progress via in-situ IR to halt at 80–90% conversion .
Q. What challenges arise in synthesizing C17-modified derivatives, and how are they addressed?
- Steric hindrance : Introduce bulky substituents (e.g., benzimidazole) via Pd-catalyzed cross-coupling under inert atmospheres.
- Regioselectivity : Protect C3-OH with acetyl groups before functionalizing C17 to direct reactivity .
- Purification hurdles : Use reverse-phase HPLC with C18 columns and gradient elution (acetonitrile/water) to isolate polar derivatives .
Q. How do structural modifications (e.g., C16-formyl groups) impact bioactivity and metabolic stability?
- Activity assays : Compare parent compound and C16-formyl analog in AR transactivation assays (luciferase reporters).
- Metabolic profiling : Incubate with liver microsomes (human/rat) and analyze metabolites via LC-MS. Formyl groups reduce CYP3A4-mediated oxidation by blocking access to the heme center .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
